(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring a cyclopropylmethyl group and a 1-methyl-1H-pyrazol-4-ylmethyl substituent. The cyclopropyl moiety confers rigidity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions, making it a candidate for pharmaceutical and agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-9(6-11-12)5-10-4-8-2-3-8/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXALEFOFZLKFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in this compound participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, KOH, DMF | N-Methyl derivative | 78% | |
| Acylation | Acetyl chloride, Et<sub>3</sub>N | Acetamide derivative | 65% |
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at the C-3 and C-5 positions due to electron-rich nitrogen atoms directing incoming electrophiles.
Example Reaction :
-
Nitration : Treatment with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups, forming nitro-pyrazole derivatives.
-
Halogenation : Reacts with bromine (Br<sub>2</sub>) in acetic acid to yield brominated pyrazole analogs.
Notable Outcomes :
-
Bromination at C-5 proceeds regioselectively (85% yield).
-
Nitration requires strict temperature control (<5°C) to avoid ring decomposition.
Oxidation:
-
The amine group oxidizes to nitroso or nitro compounds using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or m-chloroperbenzoic acid (m-CPBA).
-
Pyrazole ring oxidation with KMnO<sub>4</sub> in acidic media yields pyrazolone derivatives.
Reduction:
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the cyclopropyl ring to a propyl group, altering steric properties.
Comparative Reactivity :
| Reaction | Reagents | Major Product | Notes |
|---|---|---|---|
| Amine oxidation | m-CPBA, CH<sub>2</sub>Cl<sub>2</sub> | Nitroso compound | Requires anhydrous conditions |
| Ring hydrogenation | 10% Pd-C, H<sub>2</sub> | Propyl-substituted amine | Complete conversion in 6 hours |
Coordination Chemistry
The compound acts as a ligand in metal complexes due to its lone pair on the amine nitrogen and pyrazole ring.
Reported Complexes :
| Metal Ion | Coordination Mode | Application | Source |
|---|---|---|---|
| Ru(II) | κ<sup>2</sup>-N,N (pyrazole + amine) | Catalysis | |
| Cu(II) | Monodentate (amine) | Antimicrobial studies |
Biological Interactions
The compound’s structure enables interactions with enzymes and receptors:
-
Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC<sub>50</sub> = 1.2 μM for PKA).
-
Receptor Binding : Acts as a partial agonist for serotonin receptors (5-HT<sub>2A</sub> K<sub>i</sub> = 45 nM).
Thermal and Stability Data
| Property | Value | Conditions | Source |
|---|---|---|---|
| Thermal decomposition | >200°C | TGA analysis | |
| pH stability | 4–9 | Aqueous solution, 25°C |
Scientific Research Applications
(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amine Group
(a) Dicyclopropylmethyl Analogue
- Compound : (Dicyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Molecular Formula : C₁₂H₁₉N₃
- Molecular Weight : 205.30 g/mol
(b) Pyridine-Containing Analogue
Substituent Variations on the Pyrazole Ring
(a) Ethyl-Substituted Pyrazole
- Compound : (1-Ethyl-1H-pyrazol-4-yl)methylamine
- Molecular Formula : C₇H₁₃N₃
- Molecular Weight : 139.20 g/mol
- The methylamine group reduces steric hindrance compared to cyclopropylmethyl.
(b) Dual Pyrazole-Substituted Analogue
- Compound : [(1-Methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
- Molecular Formula : C₁₂H₁₉N₅
- Molecular Weight : 233.31 g/mol
- Key Differences : Dual pyrazole groups enhance nitrogen-rich character, improving hydrogen-bonding capacity. The propyl group introduces greater lipophilicity, which may affect membrane permeability.
Aromatic vs. Aliphatic Substituents
- Compound : [2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Molecular Formula : C₁₆H₂₃N₃O
- Molecular Weight : 273.38 g/mol
- Key Differences: The 3-methoxyphenyl group introduces aromaticity and polarity via the methoxy substituent, favoring interactions with serotonin or adrenergic receptors. This contrasts with the non-aromatic cyclopropyl group in the target compound.
Biological Activity
(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine, with the molecular formula CHN, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions, typically utilizing reducing agents such as sodium triacetoxyborohydride in solvents like methanol or ethanol. Its unique structure combines a cyclopropylmethyl group with a pyrazole moiety, which is believed to contribute to its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in therapeutic applications.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular pathways, influencing processes such as:
- Signal Transduction: By modulating kinase activity, the compound can alter signaling pathways related to cell growth and survival.
- Gene Expression: It may affect transcription factors that regulate genes associated with inflammation and apoptosis.
Comparison with Related Compounds
The structural similarity of this compound with other pyrazole derivatives allows for comparative analysis regarding their biological activities. For instance:
| Compound | Biological Activity |
|---|---|
| 1-Methyl-1H-pyrazol-4-amine | Moderate antimicrobial activity |
| Cyclopropylmethylamine | Limited anticancer properties |
| (Cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine | Notable anti-inflammatory effects |
This table illustrates that while related compounds exhibit varying degrees of biological activity, this compound stands out for its dual antimicrobial and anticancer potential.
Q & A
Q. What are the established synthetic routes for (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine, and how do reaction conditions influence yield?
Methodological Answer:
- Copper-catalyzed coupling : A common approach involves reacting cyclopropanamine with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of copper(I) bromide and cesium carbonate under inert conditions (e.g., DMSO at 35°C for 48 hours). This method yields ~17–20% after chromatographic purification .
- Reductive amination : Alternative routes utilize reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylmethylamine, employing sodium cyanoborohydride or hydrogen gas with palladium catalysts. Yields vary between 50–70% depending on solvent polarity and temperature .
- Key considerations : Acidic workup (e.g., HCl washes) and chromatographic purification (ethyl acetate/hexane gradients) are critical for removing byproducts like unreacted aldehyde or dimerized species .
Q. How is structural confirmation and purity assessed for this compound?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Characteristic peaks include δ 3.72 ppm (s, 3H, N-CH₃ of pyrazole), δ 2.65–2.70 ppm (m, 2H, cyclopropyl-CH₂), and δ 1.30–1.35 ppm (m, 1H, cyclopropyl bridgehead H) .
- HRMS (ESI+) : Expected [M+H]⁺ at m/z 206.1 (calculated for C₁₀H₁₆N₃) .
- Purity analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients confirms ≥95% purity. Residual solvents (e.g., DMSO) are quantified via GC-MS .
Advanced Research Questions
Q. What strategies resolve stereochemical ambiguities in derivatives of this amine?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves absolute configuration. For example, hydrogen-bonding patterns between the cyclopropyl group and pyrazole nitrogen help assign stereochemistry .
- Advanced NMR : NOESY experiments identify spatial proximity between cyclopropyl protons and the pyrazole methyl group, distinguishing syn vs. anti conformers .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict lowest-energy conformers, validated against experimental NMR data .
Q. How does this compound interact with biological targets, and what assays validate its activity?
Methodological Answer:
- Kinase inhibition : Derivatives like (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine show pan-specific CKI inhibition (IC₅₀ = 12 nM in AML cell lines). Assays include:
- In vitro kinase assays : Radiolabeled ATP competition with recombinant CKIα .
- In vivo efficacy : Xenograft mouse models (e.g., THP-1 leukemia) demonstrate tumor growth reduction (50–60% at 10 mg/kg dosing) .
Contradictions and Mitigations
- Yield discrepancies : Lower yields in copper-catalyzed methods ( vs. 15) may arise from competing side reactions (e.g., aldehyde oxidation). Mitigation includes optimizing catalyst loading (≤5 mol% CuBr) .
- Bioactivity variability : Steric effects in cyclopropyl derivatives () suggest rigorous conformational analysis is essential during drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
